Potassium 4-methylthiophene-2-trifluoroborate

CAS No.: 1111732-75-2

Cat. No.: VC2477958

Molecular Formula: C5H5BF3KS

Molecular Weight: 204.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1111732-75-2 |

|---|---|

| Molecular Formula | C5H5BF3KS |

| Molecular Weight | 204.07 g/mol |

| IUPAC Name | potassium;trifluoro-(4-methylthiophen-2-yl)boranuide |

| Standard InChI | InChI=1S/C5H5BF3S.K/c1-4-2-5(10-3-4)6(7,8)9;/h2-3H,1H3;/q-1;+1 |

| Standard InChI Key | BJFCCAQWDUGVPF-UHFFFAOYSA-N |

| SMILES | [B-](C1=CC(=CS1)C)(F)(F)F.[K+] |

| Canonical SMILES | [B-](C1=CC(=CS1)C)(F)(F)F.[K+] |

Introduction

Chemical Identity and Structure

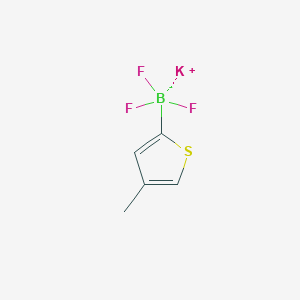

Potassium 4-methylthiophene-2-trifluoroborate (CAS: 1111732-75-2) is characterized by a thiophene ring with a methyl substituent at the 4-position and a trifluoroborate group at the 2-position. This compound belongs to the broader class of organotrifluoroborates, which are known for their versatility and stability in various chemical reactions. The structural integrity of this compound is maintained by the ionic interaction between the negatively charged trifluoroborate moiety and the potassium counterion.

| Property | Value |

|---|---|

| Chemical Formula | C5H5BF3KS |

| Molecular Weight | 204.07 g/mol |

| CAS Number | 1111732-75-2 |

| PubChem CID | 25212871 |

| MDL Number | MFCD11052667 |

| SMILES Code | CC1=CSC(B-(F)F)=C1.[K+] |

| InChI Key | BJFCCAQWDUGVPF-UHFFFAOYSA-N |

The compound features a tetracoordinate boron center bonded to three fluorine atoms and the carbon at position 2 of the thiophene ring. This configuration significantly enhances the stability of the boron-carbon bond compared to other organoboron compounds such as boronic acids or esters .

Applications in Organic Synthesis

Cross-Coupling Reactions

The primary application of potassium 4-methylthiophene-2-trifluoroborate lies in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the palladium-catalyzed coupling of organoboron compounds with aryl or vinyl halides to form new carbon-carbon bonds. The stability of the trifluoroborate group makes this compound particularly valuable in such transformations, as it provides a controlled release of the active boronate species under reaction conditions.

Suzuki-Miyaura Cross-Coupling

In Suzuki-Miyaura reactions, potassium 4-methylthiophene-2-trifluoroborate serves as an efficient boronate partner, offering several advantages over traditional boronic acids:

-

Enhanced stability during storage and handling

-

Improved resistance to protodeboronation

-

Predictable stoichiometry due to defined molecular weight

-

Tolerance to a wide range of functional groups

The reaction typically proceeds through the following mechanism:

-

Oxidative addition of the aryl halide to the palladium catalyst

-

Transmetalation with the trifluoroborate reagent (after activation)

-

Reductive elimination to form the coupled product

Negishi Cross-Coupling

While less commonly employed with trifluoroborates, Negishi cross-coupling represents another potential application. These reactions typically involve the coupling of organozinc reagents with aryl halides. The versatility of organotrifluoroborates makes potassium 4-methylthiophene-2-trifluoroborate a potential candidate for adaptation in Negishi-type reactions under specific conditions.

| Parameter | Finding in Mice Studies with Related Compound |

|---|---|

| Effective Dose Range | 5-100 mg/kg (oral administration) |

| Receptor Involvement | α2-adrenergic and serotonergic (not opioidergic) |

| Toxicological Assessment | No significant hepatic or renal toxicity observed |

| Motor Function | No impairment in open field tests |

Given the structural similarity between potassium thiophene-3-trifluoroborate and potassium 4-methylthiophene-2-trifluoroborate, the latter may potentially exhibit similar biological properties, although specific studies would be needed to confirm this hypothesis.

Related Organotrifluoroborate Compounds

Several related organotrifluoroborate compounds have been documented in the literature, providing context for understanding the chemistry of potassium 4-methylthiophene-2-trifluoroborate:

-

Potassium 5-methylfuran-2-trifluoroborate (CAS: 1111213-54-7) - A furan-based analog used in similar synthetic applications

-

Potassium (4-methoxy-2-methylphenyl)trifluoroborate (CAS: 850623-69-7) - A phenyl-based variant that demonstrates the versatility of the trifluoroborate functional group

-

Potassium (4-methoxycarbonylphenyl)trifluoroborate - Another functionally diverse organotrifluoroborate used in cross-coupling reactions

The synthetic methodologies and applications of these related compounds provide valuable insights into the potential utility of potassium 4-methylthiophene-2-trifluoroborate.

Current Research and Future Directions

Research on organotrifluoroborates, including potassium 4-methylthiophene-2-trifluoroborate, continues to evolve in several directions:

Expanded Reaction Scope

Researchers are continuously exploring new reaction conditions and catalyst systems to expand the utility of these reagents in organic synthesis. This includes developing conditions for challenging substrate combinations and improving the efficiency of existing methodologies .

Biological Evaluation

Following the promising findings with related compounds like potassium thiophene-3-trifluoroborate, there is potential for investigating the biological properties of potassium 4-methylthiophene-2-trifluoroborate, particularly in pain management and other therapeutic areas .

Materials Science Applications

The thiophene moiety is particularly valuable in materials science, especially in the development of conductive polymers and electronic materials. Potassium 4-methylthiophene-2-trifluoroborate could serve as a building block for constructing such materials with precisely controlled architectures.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume